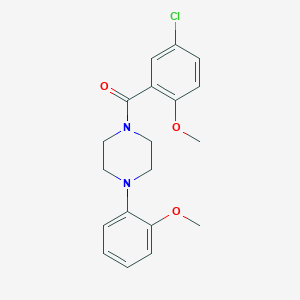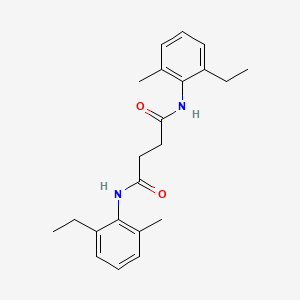![molecular formula C26H28N2O3 B3554224 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3554224.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine, specifically in cancer treatment. This compound belongs to the class of quinolinecarboxamides and is known to exhibit anticancer properties.
Mecanismo De Acción
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide works by inhibiting the activity of topoisomerase II. This enzyme is responsible for the relaxation and supercoiling of DNA during DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage, which ultimately leads to cell death. The compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anticancer activity in vitro and in vivo. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by disrupting the DNA replication and cell division process. In addition, the compound has been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is its potent anticancer activity. The compound has been found to exhibit activity against various cancer cell lines, making it a promising candidate for cancer treatment. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has been found to exhibit poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's activity against other types of cancer, such as pancreatic cancer and prostate cancer. In addition, the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound in vivo can also be explored. Finally, further studies on the mechanism of action of the compound can provide insights into its potential applications in cancer treatment.
In conclusion, this compound is a promising compound that exhibits potent anticancer activity. The compound works by inhibiting the activity of topoisomerase II, which leads to the accumulation of DNA damage and ultimately cell death. While the compound has shown promise in vitro and in vivo, further research is needed to explore its potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential application in cancer treatment. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. The compound works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage, which ultimately leads to cell death.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-30-24-13-12-19(16-25(24)31-2)23-17-21(20-10-6-7-11-22(20)28-23)26(29)27-15-14-18-8-4-3-5-9-18/h6-8,10-13,16-17H,3-5,9,14-15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOJNDUGTOJYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3554141.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3554147.png)

![ethyl 4-phenyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3554164.png)

![1,4-bis[3-(4-fluorophenyl)acryloyl]-1,4-diazepane](/img/structure/B3554175.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B3554179.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3554186.png)

![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3554200.png)


![N-[4-(aminosulfonyl)phenyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3554240.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3554243.png)